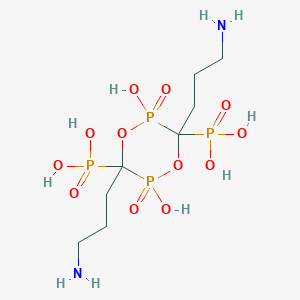
25F-NBOMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25F-NBOMe, also known as 2-(4-fluoro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, is a synthetic psychedelic compound belonging to the NBOMe series. These compounds are known for their potent hallucinogenic effects and are derivatives of the 2C family of phenethylamines. This compound acts as a highly efficacious agonist of the serotonin 5-HT2A receptor, which is primarily responsible for its psychoactive properties .
Méthodes De Préparation
The synthesis of 25F-NBOMe typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxyphenethylamine, a common precursor in the production of NBOMe compounds.
Benzylation: The next step involves the introduction of a 2-methoxybenzyl group to the nitrogen atom of the phenethylamine. This is achieved through a nucleophilic substitution reaction using 2-methoxybenzyl chloride.
Fluorination: The final step involves the introduction of a fluorine atom at the 4-position of the aromatic ring. This can be achieved using a fluorinating agent such as Selectfluor.
Analyse Des Réactions Chimiques
25F-NBOMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Applications De Recherche Scientifique
25F-NBOMe has been utilized in scientific research primarily for its potent agonistic activity at the serotonin 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. Additionally, it has been used in the development of analytical methods for detecting and quantifying new psychoactive substances .
Mécanisme D'action
The primary mechanism of action of 25F-NBOMe involves its binding to the serotonin 5-HT2A receptor, where it acts as a full agonist. This interaction leads to the activation of downstream signaling pathways, resulting in the compound’s hallucinogenic effects. The high affinity and selectivity for the 5-HT2A receptor are responsible for its potent psychoactive properties .
Comparaison Avec Des Composés Similaires
25F-NBOMe is part of the NBOMe series, which includes other compounds such as:
25I-NBOMe: Contains an iodine atom instead of a fluorine atom.
25B-NBOMe: Contains a bromine atom instead of a fluorine atom.
25C-NBOMe: Contains a chlorine atom instead of a fluorine atom.
Compared to these compounds, this compound is unique due to its fluorine substitution, which can influence its pharmacokinetic properties and receptor binding affinity .
Propriétés
Formule moléculaire |
C18H23ClFNO3 |
|---|---|
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H22FNO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H |
Clé InChI |
KVGRWNBRTQPQAM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)F)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



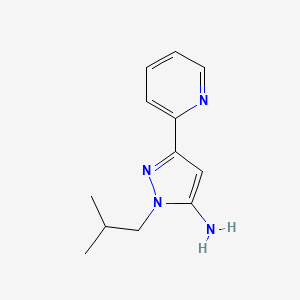

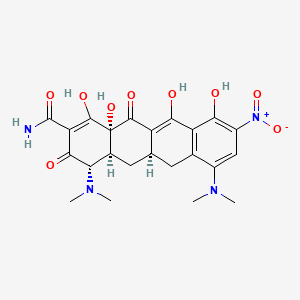
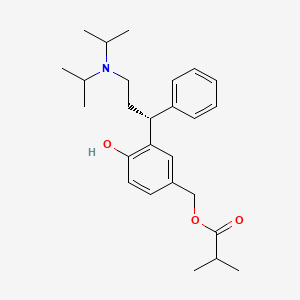
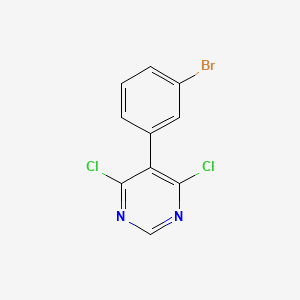
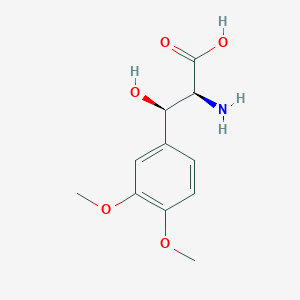
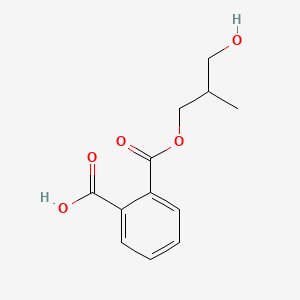
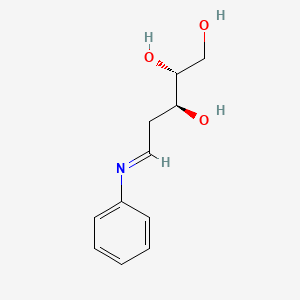
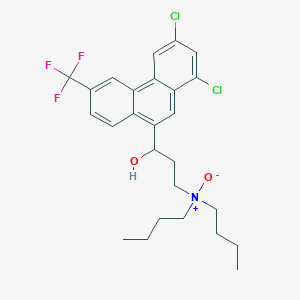
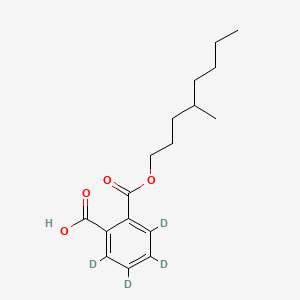
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
